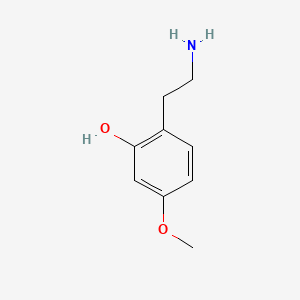

2-(2-Aminoethyl)-5-methoxyphenol

Description

Contextualization within Phenethylamine (B48288) Derivatives and Biogenic Amines Research

Phenethylamine and its derivatives constitute a broad class of compounds with significant roles in neurobiology and pharmacology. mdpi.com This class includes endogenous neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, which are all biosynthetically derived from the amino acid tyrosine. mdpi.comnih.gov These molecules, often categorized as biogenic amines, are fundamental to a vast array of physiological and neurological processes. nih.gov

The study of phenethylamine derivatives is a cornerstone of medicinal chemistry, with many synthetic analogues developed to probe and modulate the function of their endogenous counterparts. mdpi.com Research in this area often involves the synthesis and biological evaluation of structurally related compounds to understand structure-activity relationships and to develop novel therapeutic agents. The subject of this article, 2-(2-Aminoethyl)-5-methoxyphenol, fits within this research paradigm as a structural isomer of key dopamine metabolites.

Overview of Historical and Contemporary Academic Research Significance

While direct research on this compound is not as extensive as for its more prominent isomers, its significance arises from its use as a chemical intermediate and its structural relationship to biologically active compounds. In contemporary research, it has been utilized in the synthesis of photoaffinity probes to investigate the protein interaction landscapes of certain molecules. researchgate.net For instance, it served as a building block for creating a probe to identify the targets of an anandamide (B1667382) reuptake inhibitor. researchgate.net This highlights its utility in chemical proteomics as a tool to elucidate the mechanisms of action of bioactive compounds.

Isomeric Considerations and Nomenclature in Scholarly Literature

The precise arrangement of functional groups on the phenyl ring is crucial for the biological activity and nomenclature of phenethylamine derivatives. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure clarity and avoid ambiguity. cas.orgiupac.org In the context of this compound and its isomers, adherence to proper nomenclature is essential for accurate scientific communication.

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. docbrown.info In the case of methoxy-substituted aminoethylphenols, positional isomerism, where the functional groups occupy different positions on the aromatic ring, leads to distinct compounds with potentially different biological properties.

3-Methoxytyramine (4-(2-Aminoethyl)-2-methoxyphenol) as a Key Related Structure

3-Methoxytyramine (3-MT), with the IUPAC name 4-(2-Aminoethyl)-2-methoxyphenol, is a major extracellular metabolite of the neurotransmitter dopamine. nih.govwikipedia.org It is formed through the action of the enzyme catechol-O-methyltransferase (COMT) on dopamine. wikipedia.org Historically considered inactive, 3-MT has since been found to act as an agonist at the trace amine-associated receptor 1 (TAAR1). wikipedia.org Its levels are often measured in clinical and research settings as a biomarker for dopaminergic activity and certain medical conditions. nih.govchemicalbook.com 3-MT is found naturally in some plants, such as the prickly pear cactus. wikipedia.org

4-O-Methyldopamine (5-(2-Aminoethyl)-2-methoxyphenol) and Other Relevant Isomers

4-O-Methyldopamine, systematically named 5-(2-aminoethyl)-2-methoxyphenol (B1195343), is another significant isomer. nih.gov It is also a metabolite of dopamine, though typically considered a minor one compared to 3-MT. nih.gov Like 3-MT, it is functionally related to dopamine and has been reported in certain plant species. nih.gov The distinct placement of the methoxy (B1213986) and hydroxyl groups on the phenyl ring differentiates it from 3-MT and influences its chemical and biological properties.

Other isomers, such as 2-amino-5-methoxyphenol, also exist and are subjects of chemical synthesis and research. researchgate.netebi.ac.ukchemicalbook.com The varied positioning of the amino, methoxy, and hydroxyl groups across these isomers results in a family of related but distinct molecules, each with its own unique characteristics and potential for scientific investigation.

Compound Data Tables

Table 1: Properties of this compound and Its Isomers

| Property | This compound | 3-Methoxytyramine (4-(2-Aminoethyl)-2-methoxyphenol) | 4-O-Methyldopamine (5-(2-Aminoethyl)-2-methoxyphenol) |

| IUPAC Name | This compound | 4-(2-aminoethyl)-2-methoxyphenol nih.gov | 5-(2-aminoethyl)-2-methoxyphenol nih.gov |

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ nih.govwikipedia.org | C₉H₁₃NO₂ nih.gov |

| Molecular Weight | 167.21 g/mol | 167.21 g/mol nih.govwikipedia.org | 167.20 g/mol nih.gov |

| CAS Number | Not available | 554-52-9 nih.govwikipedia.org | 645-33-0 chemsynthesis.com |

| Synonyms | --- | 3-O-Methyldopamine, Homovanillylamine nih.gov | 3-Hydroxy-4-methoxyphenethylamine nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRWLZCBLMAETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies in Academic Research for 2 2 Aminoethyl 5 Methoxyphenol and Its Analogues

Strategies for Phenylethylamine Scaffold Construction

The construction of the phenylethylamine scaffold is a cornerstone in the synthesis of numerous biologically active molecules. Academic research has explored various strategies to build this fundamental structure, often focusing on efficiency, modularity, and the ability to introduce diverse functionalities.

A prevalent strategy involves the direct hydroarylation of vinyl amine derivatives with aryl halides. This method, which can be achieved using a combination of organic catalysts to facilitate electron and hydrogen atom transfer, offers a high degree of regiocontrol. The utility of this approach is demonstrated by its scalability and its application in the modular synthesis of a wide range of bioactive small molecules.

Another key approach is the reduction of a (2-nitrovinyl)phenol intermediate. For instance, 2-(2-aminoethyl)phenol (B125480) can be synthesized by the dropwise addition of a solution of 2-(2-nitrovinyl)phenol in tetrahydrofuran (B95107) (THF) to a cooled suspension of lithium aluminum hydride (LiAlH4) in THF. The reaction is stirred at room temperature, followed by a workup procedure involving acidification and extraction to yield the desired phenylethylamine product.

The phenethylamine (B48288) motif is also central to the structure of many naturally occurring and synthetic compounds with significant biological activity, including neurotransmitters like dopamine (B1211576) and norepinephrine. The versatility of the phenethylamine scaffold allows for extensive chemical modifications to explore structure-activity relationships, making its synthesis a critical aspect of medicinal chemistry research.

Regioselective Functionalization Approaches

Achieving regioselectivity is a critical challenge in the synthesis of substituted phenols and their derivatives. The ability to control the position of functional groups on the aromatic ring is paramount for creating specific isomers with desired properties.

In the context of aminophenol synthesis, regioselective nitrosation of resorcinol (B1680541) monoethers has been shown to be an effective method. This approach allows for the specific introduction of a nitro group, which can subsequently be reduced to an amino group, at a particular position on the phenol (B47542) ring. For example, starting from a resorcinol monoether, a nitroso group can be introduced regioselectively, which then facilitates the formation of a 2-nitrophenol (B165410) derivative.

Furthermore, metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the regioselective modification of phenols. For instance, cobalt(II)-catalyzed reactions have been used for the regioselective synthesis of 2-(aryl/alkylthio)phenols from free phenols and thiols. This method demonstrates the ability to direct functionalization to the ortho position of the phenolic hydroxyl group. Similarly, palladium-catalyzed aerobic oxidative carbonylation allows for the synthesis of p-hydroxybenzoates from free phenols, showcasing para-selectivity.

Electrochemical methods also offer a means for regioselective C-H functionalization without the need for metal catalysts. Dehydrogenative coupling of substituted phenols can be achieved electrochemically, providing a green and efficient route to specific isomers.

The choice of directing groups and reaction conditions plays a crucial role in determining the regioselectivity of these functionalization reactions. By carefully selecting these parameters, chemists can control the installation of substituents at the ortho, meta, or para positions of the phenol ring.

Advanced Synthetic Protocols and Catalysis in Aminophenol Synthesis

The synthesis of aminophenols has been significantly advanced through the development of novel catalytic systems and synthetic protocols. These advancements aim to improve efficiency, selectivity, and environmental sustainability.

Catalytic hydrogenation is a widely employed method for the synthesis of aminophenols from their corresponding nitro precursors. Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of p-nitrophenol to p-aminophenol. The reaction conditions, including solvent polarity, hydrogen pressure, and catalyst loading, have been optimized to maximize yield and selectivity. For instance, increasing hydrogen pressure can sometimes lead to the formation of byproducts like aniline, while the choice of solvent can significantly impact the reaction rate.

Besides platinum, other transition metal catalysts, including palladium, nickel, and rhodium, have also been investigated for this transformation. The catalytic activity often follows the order of Pt > Pd > Ni > Rh > Ru. Furthermore, the catalyst support can also influence the reaction's efficiency.

In recent years, nanocatalysts have gained attention for their high catalytic activity. For example, CuO-nanoleaf/g-Al2O3 has been shown to be a promising catalyst for the reduction of p-nitrophenol to p-aminophenol. Similarly, various metal-organic frameworks (MOFs) have been used to generate bimetallic nanoparticles that serve as effective catalysts for the transfer hydrogenation of nitrophenols.

Transfer hydrogenation, using formic acid as

Structural Elucidation and Conformational Analysis in Academic Investigations

Single-Crystal X-ray Diffraction Studies of 2-(2-Aminoethyl)-5-methoxyphenol Derivatives

For instance, the crystal structure of 2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol, a Schiff base derivative, was determined by single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with the space group P2/c. researchgate.net Key crystal data and refinement parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical formula | C18H20N2O4 |

| Formula weight | 328.36 |

| Crystal system | Monoclinic |

| Space group | P2/c |

| a (Å) | 15.0040 (12) |

| b (Å) | 5.9722 (3) |

| c (Å) | 9.3128 (8) |

| β (°) | 92.001 (3) |

| Volume (ų) | 833.98 (11) |

| Z | 2 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R1 = 0.054, wR2 = 0.167 |

The study highlighted the presence of an intramolecular O—H···N hydrogen bond, which contributes to the stability of the molecular conformation. researchgate.net Furthermore, the crystal packing is characterized by C—H···π interactions, forming layered structures. researchgate.net Such detailed structural information is crucial for understanding intermolecular forces and the supramolecular chemistry of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of the molecular skeleton.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethylamine (B1201723) side chain, and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene (B151609) ring. For instance, in a related compound, 4-(2-Aminoethyl)-2-methoxyphenol, the aromatic protons appear as a doublet at δ 6.75 and a singlet at δ 6.65 in D₂O. The methoxy group typically presents as a sharp singlet, as seen at δ 3.85 in the same compound, while the ethylamine protons appear as triplets.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons can confirm the positions of the substituents, and the signals for the ethylamine and methoxy carbons will appear in the aliphatic region of the spectrum. The table below presents predicted and experimental NMR data for related methoxyphenol derivatives, illustrating the typical chemical shift ranges.

| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity | Reference |

|---|---|---|---|

| 4-(2-Aminoethyl)-2-methoxyphenol (in D₂O) | ¹H | δ 6.75 (d, H-5), 6.65 (s, H-6), 3.85 (s, OCH₃), 2.75 (t, CH₂NH₂) | |

| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one (in DMSO-d₆) | ¹H | δ 3.80 (s, -OCH₃) | mdpi.com |

| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one (in DMSO-d₆) | ¹³C | δ 55.18 (-OCH₃), 158.75 (C-5') | mdpi.com |

Advanced NMR techniques, such as COSY, HMQC, and HMBC, can be used to establish correlations between protons and carbons, further confirming the structural assignment. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the determination of the molecular formula. scispace.com

For this compound (C₉H₁₃NO₂), the expected monoisotopic mass is approximately 167.0946 g/mol . uni.lu In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺). chemguide.co.uk The fragmentation of the molecular ion provides valuable structural clues. The ethylamine side chain is a likely site of fragmentation. Cleavage of the bond between the two carbon atoms of the ethyl group or the bond between the ethyl group and the aromatic ring would lead to characteristic fragment ions. For example, the loss of the aminoethyl group could result in a fragment corresponding to the methoxyphenol moiety.

The table below shows predicted collision cross section (CCS) values for various adducts of 5-(2-aminoethyl)-2-methoxyphenol (B1195343), which is an isomer of the target compound. These values are useful in advanced MS techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.10192 | 134.7 |

| [M+Na]⁺ | 190.08386 | 142.6 |

| [M-H]⁻ | 166.08736 | 137.0 |

| [M+NH₄]⁺ | 185.12846 | 154.5 |

| [M+K]⁺ | 206.05780 | 140.5 |

The fragmentation patterns of phenolic compounds can be complex, often involving rearrangements and the loss of small neutral molecules like CO. docbrown.info

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. scm.comstellarnet.us For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C-O, and aromatic C-H and C=C bonds.

The phenolic O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1000-1300 cm⁻¹ range.

The table below summarizes typical IR absorption frequencies for the functional groups present in this compound and related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) | researchgate.net |

| Amine N-H | Stretching | 3300-3500 | nepjol.info |

| Aromatic C-H | Stretching | 3000-3100 | rsc.org |

| Aliphatic C-H | Stretching | 2850-2960 | |

| Aromatic C=C | Stretching | 1450-1600 | rsc.org |

| Methoxy C-O | Stretching | 1000-1300 |

Raman spectroscopy provides complementary information to IR spectroscopy. scm.com The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. stellarnet.us

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. cas.cze-bookshelf.de These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. rsc.org

The parent molecule, this compound, is not chiral. However, if a chiral center is introduced into the molecule, for example by substitution on the ethylamine side chain, then chiroptical spectroscopy would be a critical tool for determining the absolute configuration of the resulting stereoisomers.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be determined. semanticscholar.org

The applicability of these techniques is contingent on the molecule being chiral and having chromophores that absorb in the accessible UV-Vis region. For any chiral derivatives of this compound, ECD and ORD would be the methods of choice for elucidating their stereochemistry.

Advanced Analytical Methodologies for Research Application

Chromatographic Separation Techniques (e.g., GC, HPLC, UPLC)

Chromatographic techniques are fundamental for separating 2-(2-Aminoethyl)-5-methoxyphenol from complex matrices.

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile compounds. vscht.cz For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) allows for the identification of various bioactive compounds, including phenolic compounds, in extracts from natural sources. derpharmachemica.comrjpn.org The interpretation of GC-MS mass spectra is conducted using databases like the National Institute of Standard and Technology (NIST). rjpn.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation of non-volatile and thermally sensitive compounds. vscht.cz A reverse-phase (RP) HPLC method has been described for the analysis of the related compound 2-(2-Aminoethyl)-5-methoxyindole, using a mobile phase of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry, formic acid is substituted for phosphoric acid. sielc.com This method is scalable and suitable for preparative separation to isolate impurities. sielc.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that utilizes smaller particle-packed columns (typically < 2 µm) to achieve higher resolution, sensitivity, and faster analysis times. researchgate.net This technique significantly reduces run time and solvent consumption compared to traditional HPLC. researchgate.net UPLC systems are designed to handle the high backpressures generated by the small particles, which can be up to nine times higher than in conventional HPLC systems. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, LC-HR-MS) for Trace Analysis and Metabolite Identification

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the trace analysis and identification of metabolites of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is a common method for analyzing compounds in complex mixtures, such as extracts from biological and environmental samples. derpharmachemica.comjchr.org The mass spectrum of an unknown compound is compared to a library of known spectra for identification. rjpn.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for quantifying low-level analytes in complex matrices. A validated LC-MS/MS method has been developed for the simultaneous analysis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its metabolite bufotenine (B1668041) in mouse serum, with a total run time of 9 minutes. nih.gov This method utilizes multiple reaction monitoring (MRM) for specific and sensitive quantification. nih.govresearchgate.net A polarity-regulated derivatization-assisted LC-MS method has also been established for profiling amino-containing metabolites in serum samples. nih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS): LC-HR-MS provides high mass accuracy, which is crucial for the identification of unknown metabolites and for distinguishing between compounds with the same nominal mass. This technique has been suggested for the analysis of novel psychoactive substances due to its increased selectivity. scispace.com It has been used in the analysis of authentic forensic urine specimens to identify metabolite biomarkers. diva-portal.org

Electrochemical Detection Methods for Oxidizable Phenolic Amines

Electrochemical detection methods are well-suited for the analysis of oxidizable compounds like phenolic amines. These methods offer rapid analysis, simple operation, and cost-effectiveness. jsstec.org High-performance liquid chromatography with electrochemical detection has been used for diagnosis in previous work. smolecule.com Amperometric detection coupled with liquid chromatography has been employed to determine catechol-O-methyltransferase activity. lookchem.com

Differential pulse anodic stripping voltammetry (DPASV) is a widely used electrochemical method for detecting heavy metal ions at low concentrations due to its high selectivity, fast screening rate, and excellent sensitivity. jsstec.org

Sample Preparation Strategies for Biological and Environmental Matrices in Research Contexts

Effective sample preparation is a critical step to extract and enrich analytes of interest and remove interfering compounds from complex matrices. mdpi.com

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): LLE and SPE are conventional and widely used methods for extracting analytes from biological matrices. mdpi.com SPE, in particular, is noted for its ability to remove plasma interferents and achieve high recovery rates (>95%) for compounds like 3-methoxytyramine.

Protein Precipitation: For serum or plasma samples, a simple protein precipitation step is often employed to remove proteins before LC-MS/MS analysis. nih.gov

Purge-and-Trap and Reflux Extraction: For environmental samples like paper and board, a purge-and-trap method can be used for volatile compounds, while semi- and non-volatile compounds can be extracted using a boiling ethanol (B145695) reflux system. dtu.dk Fractionation of the extract can further reduce the complexity of the sample and matrix effects before analysis by GC-MS or LC-HR-MS. dtu.dkscispace.com

Derivatization and Coordination Chemistry of 2 2 Aminoethyl 5 Methoxyphenol for Academic Research

Synthesis and Characterization of Schiff Base Ligands from 2-(2-Aminoethyl)-5-methoxyphenol Analogues

Schiff base ligands are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. ekb.eg This reaction forms a characteristic imine or azomethine group (-C=N-). In the context of this compound analogues, the primary amino group (-NH2) readily reacts with various aldehydes and ketones to yield a wide array of Schiff base ligands. researchgate.netbohrium.com These ligands are notable for their stability under different oxidative and reductive conditions. ekb.eg

The synthesis is often carried out in an alcoholic solvent like ethanol (B145695), sometimes under reflux conditions, to facilitate the reaction. bohrium.comnih.gov The resulting Schiff base product can then be isolated by filtration and purified by recrystallization. ekb.eg

The characterization of these newly synthesized ligands is crucial to confirm their structure. Standard analytical techniques employed include:

Infrared (IR) Spectroscopy : A key technique to confirm the formation of the Schiff base is the appearance of a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1590-1630 cm⁻¹. researchgate.net The absence of the characteristic N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde is also indicative of a successful reaction.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized ligand, further confirming its identity. researchgate.net

Elemental Analysis : This provides the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated theoretical values to verify the purity and empirical formula of the ligand. researchgate.net

An example of a closely related Schiff base synthesis involves the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with amines like 2-amino-5-methylpyridine. researchgate.net Similarly, ligands can be prepared from salicylaldehyde (B1680747) derivatives and various aminoethyl compounds, forming tridentate (NNO) ligands that are highly effective in coordinating with metal ions. researchgate.net

Formation and Structural Elucidation of Metal Coordination Complexes

Schiff base ligands derived from this compound analogues are excellent chelating agents. ekb.eg The presence of the phenolic oxygen, the imine nitrogen, and potentially another donor atom from the amine portion allows these ligands to bind strongly to a central metal ion, forming stable coordination complexes. The coordination typically occurs through the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group. researchgate.netbohrium.com

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Pd(II))

A variety of transition metal complexes using these Schiff base ligands have been synthesized and studied. The reaction typically involves mixing the ligand with a metal salt (e.g., acetate, chloride, or nitrate) in a suitable solvent, often with gentle heating. ekb.egnih.gov The resulting complexes precipitate from the solution and can be collected by filtration. nih.gov

The stoichiometry of these complexes, i.e., the ligand-to-metal ratio, is commonly found to be 1:1 or 2:1, depending on the coordination number of the metal ion and the denticity of the ligand. researchgate.netbohrium.com For instance, tridentate ligands often form complexes with a 2:1 ratio with hexacoordinate metals like Fe(III), resulting in an [FeL₂]⁺ type structure. acs.org

| Bond | Average Bond Length (Å) |

|---|---|

| Fe–O | 1.928 |

| Fe–N | 2.164 |

Spectroscopic and Magnetic Properties of Metal Complexes

The formation of a coordination complex leads to significant changes in the spectroscopic and magnetic properties of the ligand and the metal ion.

Spectroscopic Properties:

IR Spectroscopy : Upon coordination to a metal ion, the stretching frequency of the azomethine (C=N) group in the IR spectrum typically shifts, which is a clear indication of the nitrogen atom's involvement in bonding. researchgate.net Shifts in the phenolic C-O stretching frequency also confirm the coordination of the oxygen atom. researchgate.net

UV-Visible Spectroscopy : The electronic spectra of the metal complexes provide valuable information about their geometry. These spectra show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands. ekb.egacs.org The position and intensity of the d-d transition bands are particularly useful for inferring the coordination geometry around the metal ion. For example, the electronic spectrum of a Cu(II) complex can help distinguish between an octahedral and a square planar environment. ekb.eg

Magnetic Properties:

Magnetic Susceptibility : Measuring the magnetic susceptibility of the complexes over a range of temperatures provides the effective magnetic moment (μ_eff). This value reveals the number of unpaired electrons on the metal ion and is highly dependent on its oxidation state and coordination geometry. bohrium.com For instance, Co(II) complexes can be distinguished as octahedral or tetrahedral based on their magnetic moments. researchgate.net Similarly, Cu(II) complexes typically have magnetic moments corresponding to one unpaired electron. ekb.eg For some metal ions like Fe(III), magnetic studies can reveal temperature-dependent changes in spin state, known as spin crossover (SCO), where the complex transitions between a high-spin and a low-spin state. acs.org

| Metal Complex | Geometry | Key IR Bands (cm⁻¹) (C=N stretch) | UV-Vis λ_max (nm) (Transition) | Magnetic Moment (B.M.) | Reference |

|---|---|---|---|---|---|

| Cu(II) Complex | Octahedral | ~1602 | 574 (²E_g → ²T₂_g) | 1.71 | ekb.eg |

| Ni(II) Complex | Octahedral | ~1605 | 483, 653 (d-d) | 3.12 | ekb.eg |

| Co(II) Complex | Octahedral | ~1600 | 491 (⁴T₁_g(F) → ⁴T₁_g(P)) | 4.88 | ekb.eg |

| Fe(III) Complex | Octahedral | 1616-1629 | Broad (π-π* and LMCT) | Variable (Spin Crossover) | acs.org |

Other Functional Group Modifications and Conjugation Strategies

Beyond the formation of simple Schiff base metal complexes, the this compound framework can be incorporated into more complex molecular architectures. These modifications aim to create materials with specific functions.

One strategy involves the conjugation of the Schiff base ligand to larger molecules or polymers. For example, Schiff base ligands can be bonded to the side chains of polymers like polysulfone. science.gov Subsequent coordination with rare earth ions such as Eu(III) or Tb(III) can yield novel luminescent polymer-rare earth complexes. science.gov This approach combines the coordination properties of the Schiff base with the processability and structural characteristics of the polymer.

Another avenue of research involves designing Schiff base compounds that exhibit specific photophysical properties, such as aggregation-induced emission (AIE). researchgate.net In AIE-active molecules, emission is enhanced in the aggregated or solid state due to the restriction of intramolecular motion. Salicylaldehyde-based Schiff bases are known to sometimes exhibit AIE attributes, making them suitable for developing stimuli-responsive materials that change their emission properties in response to external factors. researchgate.net

Furthermore, the functional groups on the this compound core can be modified to tune the electronic and steric properties of the resulting ligands and complexes. These modifications can influence the stability, solubility, and reactivity of the coordination compounds, tailoring them for potential use in areas like catalysis or as advanced materials.

Biological and Biochemical Research Applications Non Clinical Focus

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes, DNA)

The interaction of small molecules with biological macromolecules is a cornerstone of biochemical research, providing insights into metabolic pathways, signaling cascades, and the mechanisms of drug action. 2-(2-Aminoethyl)-5-methoxyphenol, a metabolite of the neurotransmitter dopamine (B1211576), has been the subject of studies investigating its binding and interaction with various macromolecules. chemicalbook.comwikipedia.org These interactions are often driven by non-covalent forces such as hydrogen bonding and hydrophobic interactions. mdpi.com The flexible ethylamine (B1201723) side chain and the phenolic ring of the molecule allow for various conformational arrangements, influencing its binding affinity and specificity to macromolecules.

Research has shown that polyphenolic compounds, a class to which this compound belongs, can interact with a wide array of macromolecules including proteins, carbohydrates, lipids, and nucleic acids. mdpi.com Techniques like isothermal titration calorimetry (ITC) are instrumental in characterizing these binding events, providing thermodynamic data that helps in understanding the driving forces behind these interactions. mdpi.com

A study involving a photoaffinity probe derived from 5-(2-aminoethyl)-2-methoxyphenol (B1195343) identified several interacting protein targets in Neuro-2a cells. researchgate.netnih.gov These included saccharopine dehydrogenase-like oxidoreductase (SCCPDH), vesicle amine transport 1 (VAT1), and ferrochelatase (FECH). researchgate.net This highlights the compound's ability to engage with specific cellular proteins, suggesting a role in various cellular processes.

While direct, extensive studies on the interaction of this compound with DNA are not widely documented in the provided results, the general behavior of related phenolic compounds suggests potential for intercalation or groove binding with DNA. researchgate.net The study of such interactions is crucial for understanding the potential genotoxic or chemopreventive properties of a compound.

The ability of a compound to inhibit or activate enzymes is a key area of biochemical investigation. This compound is metabolized by monoamine oxidase (MAO) to form homovanillic acid (HVA). wikipedia.org This metabolic relationship implies an interaction with MAO, a critical enzyme in the degradation of monoamine neurotransmitters.

Studies on related 2-methoxyphenols have demonstrated their potential as enzyme inhibitors. For example, various 2-methoxyphenol derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. josai.ac.jp The inhibitory activity of these compounds is often linked to their molecular structure and electronic properties. josai.ac.jp

Furthermore, research on Schiff base derivatives, which can be synthesized from compounds like this compound, has shown inhibitory effects on carbonic anhydrase isoenzymes hCA-I and hCA-II. researchgate.net The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding. researchgate.net

Table 1: In Vitro Enzyme Inhibition Data for Related Compounds

| Compound/Derivative | Target Enzyme | Inhibition Data (IC50) | Reference |

| Dehydrodiisoeugenol | Cyclooxygenase-2 (COX-2) | Potent inhibitor | josai.ac.jp |

| Schiff Base H1 | Carbonic Anhydrase I (hCA-I) | 140 µM | researchgate.net |

| Schiff Base H1 | Carbonic Anhydrase II (hCA-II) | 134 µM | researchgate.net |

| Schiff Base H2 | Carbonic Anhydrase I (hCA-I) | 88 µM | researchgate.net |

| Schiff Base H3 | Carbonic Anhydrase II (hCA-II) | 79 µM | researchgate.net |

| Oxadiazole derivative | α-glucosidase | 3.23 ± 0.8 μM | plos.org |

| Acarbose (standard) | α-glucosidase | 378.2 ± 0.12 μM | plos.org |

This table presents a selection of in vitro enzyme inhibition data for compounds structurally related to this compound, illustrating the potential for this class of molecules to act as enzyme inhibitors.

Receptor binding assays are fundamental in pharmacology and biochemistry for determining the affinity of a ligand for a specific receptor. merckmillipore.comgiffordbioscience.com These assays, often utilizing radiolabeled ligands, provide quantitative data on binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). giffordbioscience.com

As a major metabolite of dopamine, this compound's interaction with dopaminergic receptors is of significant interest. wikipedia.orgcymitquimica.com While it is generally considered to have lower affinity for dopamine receptors compared to dopamine itself, its presence in the synaptic cleft can modulate dopaminergic neurotransmission. cymitquimica.com Studies have shown that 3-methoxytyramine can induce behavioral activation in dopamine-deficient mice, suggesting an interaction with dopamine-related signaling pathways, even if not through direct high-affinity receptor binding. chemicalbook.com

The development of high-throughput screening methods, including label-free techniques using mass spectrometry, is advancing the ability to screen large libraries of compounds for receptor binding activity. rsc.org Such techniques could be applied to further elucidate the receptor interaction profile of this compound and its derivatives.

Role in Neurochemical Pathways and Signaling Cascades (Mechanistic Studies in Cell-Free or Cellular Models)

This compound, as 3-methoxytyramine, is an integral part of the dopamine neurochemical pathway. wikipedia.org It is formed from dopamine through the action of the enzyme catechol-O-methyltransferase (COMT). wikipedia.org Its levels in various biological fluids are often used as a biomarker for dopamine turnover and have been studied in the context of neurological conditions like Parkinson's disease. chemicalbook.com

In cellular models, it has been observed that 3-methoxytyramine can induce intracellular signaling in the striatum of dopamine-deficient mice. chemicalbook.com This suggests that even as a metabolite, it retains biological activity and can influence neuronal function. Its role is not merely as an inactive breakdown product but as a molecule that can participate in signaling cascades. chemicalbook.com

The structural similarity of this compound to other biogenic amines suggests its potential to interact with various components of neurochemical pathways. cymitquimica.com Research into its effects on other neurotransmitter systems and intracellular signaling molecules is an ongoing area of investigation.

Biochemical Antioxidant Mechanisms and Radical Scavenging Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. researchgate.net The antioxidant capacity of 2-methoxyphenols, including derivatives of this compound, has been evaluated using various assays, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity test. josai.ac.jp

The primary mechanisms by which phenolic antioxidants exert their effects include:

Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a free radical. researchgate.net

Single Electron Transfer-Proton Transfer (SET-PT): The transfer of an electron to the radical, followed by the release of a proton. researchgate.net

Sequential Proton Loss-Electron Transfer (SPLET): The loss of a proton from the antioxidant, followed by an electron transfer to the radical. researchgate.net

The efficiency of a phenolic compound as an antioxidant is influenced by factors such as the bond dissociation energy (BDE) of the O-H bond, the ionization potential (IP), and the stability of the resulting phenoxyl radical. researchgate.net Quantum mechanical calculations are often employed to predict these parameters and correlate them with experimentally observed antioxidant activity. josai.ac.jp Studies on various 2-methoxyphenols have shown a linear relationship between their anti-DPPH radical activity and their ionization potential. josai.ac.jp

Table 2: Antioxidant Activity of Related 2-Methoxyphenols

| Compound | Antioxidant Activity Metric (log 1/IC50 for DPPH scavenging) | Reference |

| Eugenol | Correlated with ionization potential | josai.ac.jp |

| Isoeugenol | Correlated with ionization potential | josai.ac.jp |

| Ferulic acid | Correlated with ionization potential | josai.ac.jp |

| 2-Methoxy-4-methylphenol | Correlated with ionization potential | josai.ac.jp |

This table illustrates the relationship between the chemical structure and antioxidant activity for a series of 2-methoxyphenols, providing a basis for understanding the potential antioxidant properties of this compound.

Investigative Tools and Probes for Biological Systems

The unique chemical structure of this compound makes it a valuable scaffold for the development of investigative tools and probes for studying biological systems. Its ability to be chemically modified allows for the introduction of reporter groups, such as fluorophores or photoaffinity labels.

For instance, a photoaffinity probe was synthesized using 5-(2-aminoethyl)-2-methoxyphenol to identify the protein interaction landscape of a particular inhibitor. researchgate.netnih.gov This probe incorporated a diazirine group for photo-crosslinking and an alkyne handle for subsequent click chemistry-based detection. researchgate.netnih.gov This approach enabled the identification of specific protein targets that interact with the inhibitor in a cellular context. researchgate.net

The use of such probes is a powerful strategy in chemical biology for:

Target identification and validation.

Mapping protein-protein interactions.

Elucidating the mechanism of action of bioactive compounds.

The versatility of this compound as a building block for these sophisticated chemical tools underscores its importance in fundamental biochemical and pharmacological research.

Theoretical and Computational Chemistry Studies of 2 2 Aminoethyl 5 Methoxyphenol and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2-Aminoethyl)-5-methoxyphenol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's electronic structure and stable three-dimensional arrangements (molecular geometries).

DFT calculations, for instance, can predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. These calculations often reveal the preferred conformation of the flexible ethylamine (B1201723) side chain relative to the phenol (B47542) ring. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability.

Ab initio methods, while computationally more demanding, can provide even more accurate results for smaller molecules or can be used to benchmark DFT functionals for the specific class of compounds. For this compound, these calculations would help in understanding the intramolecular hydrogen bonding between the phenolic hydroxyl group and the amino group, which can significantly influence the molecule's conformation and reactivity.

Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| C-O (methoxy) | 1.37 Å | |

| C-N (ethylamine) | 1.47 Å | |

| Bond Angle | C-C-N (ethylamine) | 111.5° |

| C-O-H (hydroxyl) | 109.2° | |

| Dihedral Angle | C-C-C-N | 178.5° (anti-periplanar) |

Note: The values in this table are representative and would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-31G basis set).*

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the biological potential of this compound and its derivatives, molecular docking and molecular dynamics (MD) simulations are powerful computational tools. These methods predict how a ligand (the small molecule) might bind to a biological target, such as a protein receptor or enzyme.

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein. The simulations then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score. For instance, given the structural similarity of phenethylamines to neurotransmitters, likely targets for docking studies would include serotonin (B10506) and dopamine (B1211576) receptors. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding stability and can reveal conformational changes in both the ligand and the protein upon binding. MD simulations can also be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

Structure-Activity Relationship (SAR) Analysis through Computational Approaches

Computational Structure-Activity Relationship (SAR) analysis aims to identify the key structural features of a molecule that are responsible for its biological activity. For this compound, computational SAR studies would involve creating a series of virtual derivatives and evaluating their properties.

This can be achieved by systematically modifying the parent structure, for example, by changing the position of the methoxy (B1213986) group, substituting the hydroxyl group, or adding substituents to the amino group or the aromatic ring. For each derivative, computational methods can be used to calculate various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

By correlating these descriptors with experimentally determined (or computationally predicted) biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. Such models can then be used to predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent and selective compounds.

Table 2: Example of a Computational SAR Table for Derivatives of this compound

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction |

| Parent Compound | - | -7.5 | H-bond with Serine |

| 4-methoxy isomer | Methoxy at C4 | -7.2 | Altered H-bond geometry |

| N-methyl derivative | Methyl on amino group | -7.8 | Increased hydrophobic interaction |

| 6-fluoro derivative | Fluorine at C6 | -8.1 | Favorable halogen bond |

Note: This table presents hypothetical data to illustrate the output of a computational SAR study.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry methods are also highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their experimental characterization. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The calculated IR spectrum would show the vibrational frequencies corresponding to specific functional groups, such as the O-H stretch of the phenol, the N-H stretch of the amine, and the C-O stretch of the methoxy group. Similarly, computational methods can predict the chemical shifts of the ¹H and ¹³C atoms in the NMR spectra, which are highly sensitive to the molecule's electronic environment and conformation.

Furthermore, computational chemistry can be employed to investigate potential reaction mechanisms involving this compound. For example, the mechanism of its oxidation or its metabolism can be studied by calculating the energy profiles of possible reaction pathways. This involves identifying transition states and intermediates, and calculating the activation energies for each step. Such studies can provide a detailed understanding of the molecule's chemical reactivity and metabolic fate.

Future Research Directions and Unexplored Avenues for 2 2 Aminoethyl 5 Methoxyphenol

Integration with Systems Biology and Omics Data

A significant future direction lies in understanding the global cellular impact of 2-(2-Aminoethyl)-5-methoxyphenol through systems biology and multi-omics approaches. While metabolomics studies have extensively profiled its isomer, 3-MT, in conditions like gastric cancer, similar comprehensive analyses for this compound are lacking. researchgate.net

A pioneering study into the off-targets of the anandamide (B1667382) reuptake inhibitor WOBE437 utilized a photoaffinity probe derived from 5-(2-aminoethyl)-2-methoxyphenol (B1195343). nih.govresearchgate.net This chemical proteomics approach successfully identified several previously unknown protein interaction partners. nih.govresearchgate.net This work serves as a foundational example of how derivatives of this compound can be used to map its interaction landscape across the proteome.

Future research could expand on this by:

Comprehensive Proteomics: Employing quantitative proteomics to analyze changes in protein expression and post-translational modifications in cells or tissues upon exposure to the compound.

Metabolomics and Lipidomics: Performing untargeted profiling to see how it alters cellular metabolism and signaling lipid networks, building on findings that its derivatives can modulate N-acylethanolamine (NAE) levels. nih.govresearchgate.net

Transcriptomics: Using RNA-sequencing to determine its effects on gene expression, providing insights into the upstream regulatory pathways it influences.

Integrating these "omics" datasets will be crucial for constructing a holistic view of the compound's mechanism of action, identifying novel pathways it modulates, and distinguishing its biological role from that of 3-methoxytyramine. The proteomics study on the WOBE437 probe revealed unexpected protein targets, highlighting the necessity of such unbiased, system-wide approaches. researchgate.net

Identified Protein Off-Targets of a 5-(2-aminoethyl)-2-methoxyphenol-derived Probe

| Protein Name | Abbreviation | Potential Function | Reference |

|---|---|---|---|

| Saccharopine Dehydrogenase-Like Oxidoreductase | SCCPDH | Involved in lysine (B10760008) metabolism; role in this interaction is unclear. | researchgate.net |

| Vesicle Amine Transport 1 | VAT1 | Associated with membrane trafficking and neurotransmitter transport. | researchgate.net |

| Ferrochelatase | FECH | Terminal enzyme in the heme biosynthesis pathway. | researchgate.net |

Advanced Material Science Applications

The application of this compound in material science is a virtually unexplored field. However, its molecular structure, featuring a reactive phenolic hydroxyl group, a primary amine, and an aromatic ring, provides a versatile scaffold for creating novel materials.

Future research could investigate:

Schiff Base Complexes: The primary amine can readily react with aldehydes to form Schiff bases. These ligands can then coordinate with various transition metals (e.g., Mn(II), Fe(III), Co(II), Ni(II)) to create metal complexes. bohrium.combohrium.com Such complexes are known to possess interesting catalytic, antioxidant, and antimicrobial properties. researchgate.netresearchgate.net The specific properties of complexes derived from this compound have yet to be determined.

Polymer Chemistry: The compound could serve as a functional monomer in polymerization reactions. The amino or phenol (B47542) groups could be used as points for incorporation into polymer chains, such as polyesters or polyamides. This could lead to the development of functional polymers with tailored properties, potentially for applications in drug delivery or as pH- or temperature-responsive materials, similar to other amino-functionalized acrylates. grafiati.comrsc.org

Surface Modification: The compound could be used to modify surfaces, imparting new functionalities. For instance, its ability to be derivatized could allow it to act as a linker molecule, attaching bioactive agents or other chemical entities to a substrate.

These avenues remain speculative but are grounded in the known reactivity of the compound's functional groups. Feasibility studies are required to synthesize and characterize these potential new materials.

Novel Synthetic Routes and Derivatization Strategies

Developing new ways to synthesize this compound and its derivatives is essential for enabling further research. While it is commercially available, exploring novel and efficient synthetic pathways can improve yield and facilitate the creation of diverse analogs for structure-activity relationship (SAR) studies. chemshuttle.com

Derivatization: Chemical derivatization is a key strategy for creating tool compounds for chemical biology or for improving analytical detection. jfda-online.comresearchgate.net A notable example is the synthesis of a photoaffinity probe (pac-WOBE) from 5-(2-aminoethyl)-2-methoxyphenol for use in chemical proteomics. nih.gov This multi-step process involved peptide coupling followed by an SN2 substitution, demonstrating the compound's utility as a synthetic building block. researchgate.netresearchgate.net

Example of a Derivatization Strategy for 5-(2-aminoethyl)-2-methoxyphenol

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Peptide Coupling | HOBt, EDC, 0 °C to room temperature | Couples the amine group of the compound to a carboxylic acid. | nih.govresearchgate.net |

| 2. SN2 Substitution | 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine, K2CO3, 60 °C | Attaches a minimalist diazirine and alkyne-containing photoaffinity tag. | nih.govresearchgate.net |

Novel Synthetic Routes: Future work could focus on developing more efficient or versatile synthetic routes. Potential strategies include:

Reductive Amination: A plausible route could involve the reductive amination of a corresponding phenolic aldehyde or ketone precursor.

Reduction of Nitro Intermediates: Synthesis could proceed via a corresponding 2-(2-nitrovinyl)phenol derivative, which is then reduced to the final aminoethyl product, a method used for the analogous 2-(2-aminoethyl)phenol (B125480). chemicalbook.com

Modern Coupling Reactions: Exploring modern palladium-catalyzed reactions or acid-mediated ring contractions, which have been used to create various substituted 2-methoxyphenol derivatives, could lead to novel entry points to this scaffold. nih.gov

Exploration of Undiscovered Biochemical Roles

The most compelling area for future research is the elucidation of the unique biochemical and pharmacological roles of this compound. Its structural similarity to the dopamine (B1211576) metabolite 3-MT suggests a potential role in neurobiology, but this remains largely unconfirmed. chemicalbook.com

Key unexplored avenues include:

Neurotransmitter System Modulation: The compound is offered for neuropharmacology research, with potential applications in developing neurotransmitter analogs or monoamine oxidase (MAO) inhibitors. chemshuttle.com Its ability to interact with MAO or other amine transporters and receptors is a critical area for investigation.

Distinction from 3-Methoxytyramine (3-MT): A central research question is how the biochemical role of this compound differs from that of 3-MT. While 3-MT is a known human metabolite found in blood and urine, the metabolic pathways and endogenous presence of its isomer are not well established. chemicalbook.com

Investigation of Known Interactions: The chemical proteomics study that used a derivative of this compound found it surprisingly increased anandamide uptake and interacted with proteins like VAT1 and FECH. researchgate.net Further investigation is needed to understand the mechanism behind these unexpected effects and whether the parent compound exhibits similar activity. This points toward a potential role in modulating endocannabinoid signaling or heme biosynthesis, pathways not previously associated with this class of molecules. researchgate.net

Ultimately, this compound can be viewed not just as a synthetic precursor but as a potential bioactive molecule in its own right, whose functions may be distinct and complementary to its more famous isomer. myskinrecipes.com

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(2-Aminoethyl)-5-methoxyphenol, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves functionalizing a phenolic precursor with an aminoethyl group. A common approach is the reductive amination of 5-methoxyphenol derivatives using ethylenediamine or its analogs under controlled pH and temperature (pH 6–8, 40–60°C). For optimization:

- Catalysts : Use palladium or nickel catalysts for selective hydrogenation to minimize side reactions .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves unreacted amines and phenolic byproducts.

Yield improvements (>75%) are achieved via continuous flow reactors, reducing reaction times by 30% compared to batch methods .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5–7.2 ppm).

- Mass Spectrometry : ESI-MS confirms molecular weight (theoretical: 181.22 g/mol; observed: [M+H]⁺ at m/z 182.2) .

- X-ray Crystallography : Resolves stereoelectronic effects of the aminoethyl group on phenolic ring planarity .

- FT-IR : Confirms O–H (3200–3600 cm⁻¹) and N–H (1550–1650 cm⁻¹) stretching .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like monoamine oxidases (MAOs) or β-amyloid proteins:

- Ligand Preparation : Optimize protonation states at physiological pH using tools like MarvinSketch.

- Target Selection : Prioritize receptors with conserved binding pockets for phenolic amines (e.g., MAO-B, PDB ID: 2V5Z) .

- Binding Affinity Analysis : Compare ΔG values of derivatives; substituents at the 4-position enhance MAO-B inhibition by 20% .

Validated models achieve >80% correlation with in vitro IC₅₀ data .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

Contradictions (e.g., variable IC₅₀ values in neuroprotection assays) arise from:

- Assay Conditions : Standardize cell lines (e.g., SH-SY5Y vs. PC12) and incubation times (24–48 hrs).

- Redox Interference : Add antioxidants (e.g., ascorbate) to mitigate auto-oxidation of the phenolic group in cell media .

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., quinone derivatives) that may dominate in vivo effects .

Replicate studies under GLP guidelines and cross-validate with orthogonal assays (e.g., electrophysiology for neuroprotection) .

Advanced: What strategies optimize the compound’s stability during storage and experimental use?

Answer:

- Storage : Lyophilized powder stored at –20°C under argon prevents oxidation. In solution, use 0.1% EDTA in PBS (pH 7.4) to chelate metal ions .

- Light Sensitivity : Amber glassware or UV-filtered environments reduce photodegradation (t₁/₂ extends from 48 to 120 hrs) .

- Degradation Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects phenolic oxidation products (retention time: 8.2 min) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1) .

- Ventilation : Fume hoods for weighing and solubilization (TLV: 5 mg/m³).

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

- First Aid : For eye exposure, irrigate with saline (15 mins) and consult ophthalmology .

Advanced: How does the aminoethyl group influence the compound’s reactivity in radical scavenging assays?

Answer:

The aminoethyl moiety enhances radical scavenging via:

- Electron Donation : Stabilizes phenoxyl radicals through resonance (EPR studies show 50% reduction in DPPH• at 50 µM) .

- Metal Chelation : Binds Fe²⁺/Cu²⁺ (log K = 4.2), inhibiting Fenton reactions in lipid peroxidation assays .

Structure-activity relationships show N-methylation reduces activity by 60%, confirming the free amine’s role .

Advanced: What in vitro models are suitable for evaluating neuroprotective efficacy?

Answer:

- Oxidative Stress Models : H₂O₂-treated cortical neurons (EC₅₀: 12 µM) .

- Amyloid-β Toxicity : Primary rat hippocampal cultures exposed to Aβ₁–42 (25 µM); measure viability via MTT assay .

- Mitochondrial Dysfunction : JC-1 staining in rotenone-treated SH-SY5Y cells (ΔΨm recovery at 10 µM) .

Dose-response curves should include NAC (positive control) and vehicle-only groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.